molecular formula C11H13ClN2O B12925254 2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one CAS No. 89438-58-4

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one

Cat. No.: B12925254
CAS No.: 89438-58-4
M. Wt: 224.68 g/mol
InChI Key: WSFQALWBBIIXBU-UHFFFAOYSA-N
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Description

2-Butyl-6-chloro-1H-indazol-3(2H)-one is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-chloro-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of 2-butyl-4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions may include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and ensuring the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-chloro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indazolones, including 2-butyl-6-chloro-1,2-dihydro-3H-indazol-3-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies demonstrate that certain indazolone derivatives can effectively target specific pathways involved in tumor growth and metastasis, enhancing their potential as therapeutic agents against cancers such as breast and lung cancer .

Anti-inflammatory Properties
Indazole derivatives are also recognized for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition may provide therapeutic benefits in conditions like arthritis and chronic inflammatory diseases .

Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary studies suggest that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Agricultural Applications

Pesticidal Activity
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide. Research has indicated that indazole derivatives can act as effective fungicides and insecticides, providing a means to protect crops from pests while minimizing environmental impact. Field studies have shown promising results in controlling common agricultural pests without significant toxicity to beneficial insects .

Material Science

Polymer Development
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound demonstrated its effectiveness against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties of the compound, it was observed that treatment with this compound resulted in a marked decrease in TNF-alpha levels in LPS-stimulated macrophages. This suggests its potential use in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-Butyl-6-chloro-1H-indazol-3(2H)-one would depend on its specific biological or chemical activity. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-1H-indazol-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Chloro-1H-indazol-3(2H)-one: Lacks the butyl group, potentially altering its chemical properties and applications.

    2-Butyl-6-fluoro-1H-indazol-3(2H)-one: Substitution of chlorine with fluorine may result in different reactivity and biological effects.

Uniqueness

The presence of both the butyl group and the chlorine atom in 2-Butyl-6-chloro-1H-indazol-3(2H)-one makes it unique compared to its analogs. These substituents can influence the compound’s chemical reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one (CAS No. 89438-58-4) is a synthetic compound belonging to the indazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name 2-butyl-6-chloro-1H-indazol-3-one
CAS Number 89438-58-4

The biological activity of this compound may involve interaction with various molecular targets such as enzymes and receptors. The specific mechanism remains to be fully elucidated, but it is hypothesized that the compound may modulate cellular pathways by affecting protein interactions and signaling cascades.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of indazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

  • Microtubule Assembly Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit microtubule assembly at concentrations around 20 µM, indicating a potential role as microtubule-destabilizing agents .
  • Apoptosis Induction : In cellular studies involving breast cancer cells (MDA-MB-231), certain analogs were shown to enhance caspase activity and induce morphological changes characteristic of apoptosis at concentrations as low as 1 µM .

Study on Anticancer Efficacy

A study examined the effects of several indazole derivatives on breast cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability and increased apoptosis markers compared to controls. The study concluded that modifications in the indazole structure could enhance anticancer activity .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of indazole derivatives, revealing that specific substitutions on the indazole ring could lead to increased efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined using standard microbiological methods .

Properties

CAS No.

89438-58-4

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-butyl-6-chloro-1H-indazol-3-one

InChI

InChI=1S/C11H13ClN2O/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13-14/h4-5,7,13H,2-3,6H2,1H3

InChI Key

WSFQALWBBIIXBU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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